molecular formula C10H8ClF2NO B11757991 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile

Cat. No.: B11757991
M. Wt: 231.62 g/mol
InChI Key: BVIFCBKMKILVFT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, a hydroxyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-4,4-difluoro-3-oxobutanenitrile.

    Reduction: 3-(4-Chlorophenyl)-4,4-difluoro-3-aminobutanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-4,4-difluoro-3-hydroxybutanenitrile
  • 3-(4-Fluorophenyl)-4,4-difluoro-3-hydroxybutanenitrile
  • 3-(4-Methylphenyl)-4,4-difluoro-3-hydroxybutanenitrile

Uniqueness

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClF2NO

Molecular Weight

231.62 g/mol

IUPAC Name

3-(4-chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile

InChI

InChI=1S/C10H8ClF2NO/c11-8-3-1-7(2-4-8)10(15,5-6-14)9(12)13/h1-4,9,15H,5H2

InChI Key

BVIFCBKMKILVFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C(F)F)O)Cl

Origin of Product

United States

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